3-Ethyl-2-(2-[(3-ethyl-5-phenyl-2(3h)-benzoxazolinylidene)methyl]-1-butenyl)-5-phenylbenzoxazoliumethylsulfate
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Overview
Description
3-Ethyl-2-(2-[(3-ethyl-5-phenyl-2(3h)-benzoxazolinylidene)methyl]-1-butenyl)-5-phenylbenzoxazoliumethylsulfate is a complex organic compound with a unique structure that includes benzoxazole rings and ethyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-[(3-ethyl-5-phenyl-2(3h)-benzoxazolinylidene)methyl]-1-butenyl)-5-phenylbenzoxazoliumethylsulfate involves multiple steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(2-[(3-ethyl-5-phenyl-2(3h)-benzoxazolinylidene)methyl]-1-butenyl)-5-phenylbenzoxazoliumethylsulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), alkylating agents (R-X) where R is an alkyl group and X is a leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Ethyl-2-(2-[(3-ethyl-5-phenyl-2(3h)-benzoxazolinylidene)methyl]-1-butenyl)-5-phenylbenzoxazoliumethylsulfate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(2-[(3-ethyl-5-phenyl-2(3h)-benzoxazolinylidene)methyl]-1-butenyl)-5-phenylbenzoxazoliumethylsulfate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-phenyl-, ethyl ester
- Indole derivatives
- Imidazole containing compounds
Uniqueness
3-Ethyl-2-(2-[(3-ethyl-5-phenyl-2(3h)-benzoxazolinylidene)methyl]-1-butenyl)-5-phenylbenzoxazoliumethylsulfate is unique due to its specific structure, which includes multiple benzoxazole rings and ethyl and phenyl substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
41503-61-1 |
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Molecular Formula |
C37H38N2O6S |
Molecular Weight |
638.8 g/mol |
IUPAC Name |
3-ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole;ethyl sulfate |
InChI |
InChI=1S/C35H33N2O2.C2H6O4S/c1-4-25(21-34-36(5-2)30-23-28(17-19-32(30)38-34)26-13-9-7-10-14-26)22-35-37(6-3)31-24-29(18-20-33(31)39-35)27-15-11-8-12-16-27;1-2-6-7(3,4)5/h7-24H,4-6H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
NKFYXZAIYQOJSR-UHFFFAOYSA-M |
SMILES |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CC)C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CC.CCOS(=O)(=O)[O-] |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CC)C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CC.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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